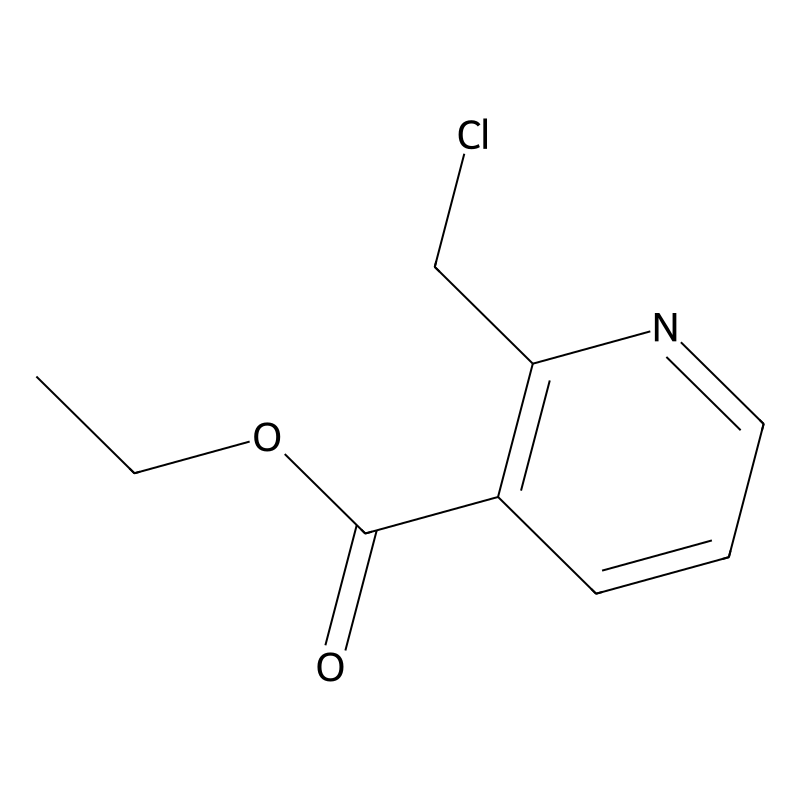

Ethyl 2-(chloromethyl)nicotinate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Application in Pharmaceutical Research

Specific Scientific Field: Pharmaceutical Research

Summary of the Application: Ethyl Nicotinate (EN) is used as a model drug in pharmaceutical research to study the simultaneous skin transport and metabolism .

Methods of Application or Experimental Procedures: Several permeation studies of EN or its metabolite nicotinic acid (NA) were done on full-thickness skin or stripped skin with and without an esterase inhibitor .

Results or Outcomes: The steady-state fluxes of EN and NA calculated by the differential equations with resulting permeation and enzymatic parameters were very close to the obtained data .

Application in Analytical Chemistry

Specific Scientific Field: Analytical Chemistry

Summary of the Application: Ethyl Nicotinate is used in the simultaneous assessment of methyl nicotinate (MN), methyl salicylate (MS), ethyl salicylate (ES) and 2-hydroxyethyl salicylate (HES) in one pharmaceutical formulation .

Methods of Application or Experimental Procedures: The high-performance liquid chromatography–diode array detector (HPLC–DAD) approach was operated for the simultaneous assessment of these compounds .

Results or Outcomes: The recovery percentages and relative standard deviations ranged from 93.48 to 102.12% and 0.301 to 6.341% for all active ingredients .

Application in Cosmeceutical Research

Specific Scientific Field: Cosmeceutical Research

Summary of the Application: Nicotinamide, a form of Vitamin B3, is used to control skin aging and pigmentation . It is presumed to contribute to maintaining skin homeostasis by regulating the redox status of cells along with various metabolites produced from it .

Methods of Application or Experimental Procedures: Topical treatment of nicotinamide, alone or in combination with other active ingredients, is used to reduce the progression of skin aging and hyperpigmentation .

Results or Outcomes: Clinical trials have shown that topically applied nicotinamide reduces the progression of skin aging and hyperpigmentation, especially in the elderly or patients with reduced NAD+ pool in the skin due to internal or external stressors .

Application in Organic Synthesis

Specific Scientific Field: Organic Synthesis

Summary of the Application: Ethyl 2,4-bis(chloromethyl)-6-iodoquinoline-3-carboxylate, a compound similar to Ethyl 2-(chloromethyl)nicotinate, is synthesized for use in organic chemistry .

Methods of Application or Experimental Procedures: The compound is synthesized from the chlorotrimethylsilane (TMSCl)-promoted Friedländer reaction between 1-(2-amino-5-iodophenyl)ethanone and ethyl 4-chloro-3-oxobutanoate .

Results or Outcomes: The synthesis results in the direct formation of ethyl 2,4-bis(chloromethyl)-6-iodoquinoline-3-carboxylate .

Application in Nicotine Synthesis

Specific Scientific Field: Organic Chemistry

Summary of the Application: Ethyl nicotinate is used in the preparation of racemic nicotine . This process involves several steps, including reaction with N-vinylpyrrolidone in the presence of an alcoholate base .

Methods of Application or Experimental Procedures: The method includes reacting ethyl nicotinate and N-vinylpyrrolidone in the presence of an alcoholate base to 3-nicotinoyl-1-vinylpyrrolidin-2-one. This is then reacted with an acid to form myosmine, which is reduced to nornicotine using a reducing agent. Finally, the nornicotine is methylated to obtain the racemic nicotine .

Results or Outcomes: The result of this process is the production of racemic nicotine .

Application in Pest Management

Specific Scientific Field: Pest Management

Summary of the Application: Methyl isonicotinate, a compound similar to Ethyl 2-(chloromethyl)nicotinate, is used as a non-pheromone semiochemical in thrips management strategies .

Methods of Application or Experimental Procedures: This compound is used in various strategies such as mass trapping, lure and kill, lure and infect, and as a behavioural synergist in conjunction with insecticides .

Results or Outcomes: Research indicates that this non-pheromone semiochemical has the potential to be used for other thrips management strategies in a range of indoor and outdoor crops .

Ethyl 2-(chloromethyl)nicotinate is an organic compound with the molecular formula and a molecular weight of approximately 199.63 g/mol. This compound features a nicotinic acid derivative structure, characterized by the presence of a chloromethyl group at the second position of the pyridine ring and an ethyl ester functional group. Its unique structural attributes contribute to its reactivity and potential applications in various fields, including medicinal chemistry and organic synthesis.

- Substitution Reactions: The chloromethyl group can undergo nucleophilic substitution, allowing for the introduction of various nucleophiles such as amines, thiols, or alkoxides.

- Oxidation and Reduction: While less common, it can also engage in oxidation or reduction reactions. For instance, oxidation may yield carboxylic acids, while reduction could lead to the formation of amines.

- Common Reagents: Typical reagents for these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction.

The specific products formed from these reactions depend on the conditions and reagents used, making this compound versatile for synthetic applications .

Research indicates that ethyl 2-(chloromethyl)nicotinate may possess significant biological activities. Compounds structurally related to it, such as methyl nicotinate, are known to act as peripheral vasodilators, enhancing blood flow by dilating blood vessels. This suggests that ethyl 2-(chloromethyl)nicotinate could have similar effects, potentially influencing metabolic pathways related to glucose and lipid metabolism.

The synthesis of ethyl 2-(chloromethyl)nicotinate typically involves the following steps:

- Esterification: The reaction begins with the esterification of 2-chloronicotinic acid with ethanol, often facilitated by a catalyst.

- Reaction Conditions: This process is usually conducted under controlled temperature and pressure to optimize yield and purity.

- Industrial Production: In industrial settings, the synthesis is scaled up using continuous flow reactors and automated systems to ensure consistent quality .

Alternative synthetic routes may also exist, focusing on different starting materials or reaction conditions that can enhance yield or simplify purification processes.

Ethyl 2-(chloromethyl)nicotinate has several notable applications:

- Chemical Research: It serves as an important building block in organic synthesis, facilitating the creation of more complex molecules.

- Pharmaceutical Development: The compound is explored for its potential therapeutic properties, particularly in developing new drugs targeting vascular conditions or metabolic disorders.

- Industrial Uses: It is utilized in producing specialty chemicals and materials due to its unique reactivity profile .

Several compounds share structural similarities with ethyl 2-(chloromethyl)nicotinate. Below is a comparison highlighting its uniqueness:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| Ethyl 2-chloronicotinate | Lacks chloromethyl group | More stable; less reactive than ethyl 2-(chloromethyl)nicotinate |

| Methyl 2-(chloromethyl)nicotinate | Methyl ester instead of ethyl | Different solubility properties; potentially different biological activities |

| Ethyl 2,4-dichloro-6-methylnicotinate | Contains additional chloro and methyl groups | Increased reactivity due to multiple halogen substituents |

| Methyl nicotinate | No chloromethyl group | Acts primarily as a vasodilator; lacks broader reactivity |

Ethyl 2-(chloromethyl)nicotinate stands out due to its specific combination of functional groups that confer distinct chemical reactivity and potential biological activity compared to its analogs .

Synthetic Pathway Development

The classical synthesis of ethyl 2-(chloromethyl)nicotinate begins with the preparation of ethyl 2-methylnicotinate via cyclocondensation reactions. One prominent approach utilizes acrolein as a key building block in a multi-component reaction process. This method typically involves the reaction of ethyl 3-oxobutanoate with acrolein in the presence of an appropriate nitrogen source.

The general procedure for this initial step involves:

- Refluxing a mixture of ethyl 3-oxobutanoate (0.1 mole), toluene (0.1 mole), acrolein (0.1 mole), and ethanol (70 ml) for approximately 4 hours

- Adding ammonium acetate solution (0.5M) dropwise with vigorous stirring

- Washing the resulting solution with dilute sodium hydroxide (0.1N)

- Pouring the reaction mixture into crushed ice

- Washing the resulting solid with water, drying, and recrystallizing from ethanol

This approach builds on the foundational Bohlmann-Rahtz pyridine synthesis methodology but has been modified specifically for nicotinate derivatives. The reaction takes advantage of the electron-withdrawing properties of the ester group to enhance the electrophilicity of acrolein while facilitating the cyclization process.

Mechanistic Considerations

The mechanism involves initial condensation between the β-ketoester and acrolein, followed by cyclization with the nitrogen source. The product ethyl 2-methylnicotinate then serves as the immediate precursor for chloromethylation reactions. This traditional approach, while effective, often faces challenges related to the handling of acrolein, which presents significant safety concerns due to its volatility, toxicity, and potential carcinogenicity.

Role in ML-120B IKKβ Inhibitor Development

Ethyl 2-(chloromethyl)nicotinate serves as a key intermediate in synthesizing ML-120B, a potent inhibitor of IκB kinase β (IKKβ). IKKβ regulates the NF-κB signaling pathway, which is implicated in inflammatory diseases and cancers [6]. The chloromethyl group at the pyridine C2 position facilitates nucleophilic substitution reactions, enabling the introduction of sulfonamide moieties critical for IKKβ binding [7].

A representative synthesis pathway involves:

- Alkylation: Reacting the chloromethyl group with a secondary amine to form a tertiary amine intermediate.

- Sulfonylation: Coupling the amine with a sulfonyl chloride to install the sulfonamide pharmacophore.

- Ester Hydrolysis: Converting the ethyl ester to a carboxylic acid for enhanced target affinity [1] [7].

This modular approach allows rapid diversification of ML-120B analogs, optimizing kinase selectivity and potency [7].

Utility in BAY-1082439 Anticancer Agent Production

In the synthesis of BAY-1082439, a clinical-stage anticancer agent, ethyl 2-(chloromethyl)nicotinate enables precise functionalization of the pyridine core. The chloromethyl group undergoes Suzuki-Miyaura cross-coupling with boronic acids to introduce aryl substituents at C2, enhancing interactions with tyrosine kinase domains [7].

Key steps include:

- Pd-Catalyzed Coupling: Using palladium catalysts to attach heteroaryl groups (e.g., quinoline) for improved solubility and target engagement.

- Ester-to-Amide Conversion: Transforming the ethyl ester into a primary amide via hydrolysis and amidation, critical for metabolic stability [4] [7].

These modifications position BAY-1082439 as a selective inhibitor of oncogenic kinases, with ongoing trials in solid tumors [7].

Pyridine Core Functionalization Strategies for Drug Candidates

The chloromethyl group in ethyl 2-(chloromethyl)nicotinate enables three primary functionalization strategies:

Nucleophilic Substitution

Replacing the chlorine atom with nucleophiles (e.g., amines, thiols) introduces diverse substituents. For example:

- Amination: Reacting with piperazine forms a tertiary amine, enhancing blood-brain barrier penetration [7].

- Thioether Formation: Using sodium hydrosulfide creates sulfhydryl derivatives for covalent kinase inhibition [4].

Cross-Coupling Reactions

Palladium-catalyzed reactions install complex aryl and heteroaryl groups:

| Reaction Type | Catalyst | Product Application | |

|---|---|---|---|

| Suzuki | Pd(PPh₃)₄ | Biaryl kinase inhibitors | |

| Heck | Pd(OAc)₂ | Alkenyl-linked proteolysis-targeting chimeras (PROTACs) | |

| Sonogashira | CuI/Pd | Alkynyl-based imaging probes | [7] |

Radical-Based Functionalization

Under visible light irradiation, the chloromethyl group participates in Minisci-type reactions, enabling C–H alkylation without preactivation [7]. This method is pivotal for late-stage diversification of drug candidates.

Multistep Synthesis Optimization for API Intermediates

Optimizing ethyl 2-(chloromethyl)nicotinate’s synthesis involves improving yield, purity, and scalability:

Catalytic Hydrogenation

Lindlar catalysts or Raney nickel selectively reduce nitro or halogenated precursors while preserving the ester group [1]. For example:

- Substrate: 2-Chloro-5-fluoro-nicotinic acid ethyl ester

- Conditions: 1–5 atm H₂, 20–50°C, triethylamine as base

- Yield: 85–92% [1]

Solvent and Temperature Optimization

| Parameter | Optimal Range | Impact on Yield | |

|---|---|---|---|

| Reaction solvent | THF/Ethanol | Maximizes solubility of intermediates | |

| Temperature | 40–60°C | Reduces side reactions | |

| Catalyst loading | 5–10 wt% | Balances cost and efficiency | [1] [4] |

Crystallization Techniques

Ionic vs Radical Nucleophilic Addition Mechanisms

The development of pyridine carbon-4 functionalization chemistry has witnessed significant advances through the integration of both ionic and radical nucleophilic addition mechanisms. Recent research has demonstrated that these pathways can be unified to achieve highly regioselective transformations [2] [3] [4].

Ionic nucleophilic addition mechanisms in pyridine chemistry traditionally involve the initial activation of the pyridine nitrogen through protonation or complexation, followed by nucleophilic attack at the carbon-4 position [2] [5]. The pyridinium intermediate stabilizes the negative charge through resonance, making the carbon-2 and carbon-4 positions particularly susceptible to nucleophilic attack [5] [6]. The intermediate formed during this process is known as a Meisenheimer complex, where the negative charge is stabilized by the electronegative nitrogen atom [7].

In contrast, radical nucleophilic addition mechanisms involve single-electron transfer processes that generate radical intermediates [2] [3]. These pathways have gained prominence due to their ability to achieve unique regioselectivity patterns that differ from classical Minisci chemistry [8] [9]. Radical mechanisms often proceed through the formation of radical cation intermediates that can be trapped with pyridine nucleophiles under aerobic conditions [10].

Recent mechanistic studies have revealed that the selectivity between ionic and radical pathways can be controlled through careful selection of reaction conditions and catalysts [2] [4]. For instance, the use of enzyme-mimetic urea activation systems has enabled the development of unified platforms that accommodate both ionic and radical nucleophiles for carbon-4 functionalization [2].

The comparison between ionic and radical mechanisms reveals distinct advantages for each pathway. Ionic mechanisms typically offer better functional group tolerance and proceed under milder conditions, while radical mechanisms often provide access to unique reaction products and enable the functionalization of otherwise inert substrates [11] [12].

| Mechanism Type | Key Features | Advantages | Limitations |

|---|---|---|---|

| Ionic | Meisenheimer intermediates, charge stabilization | Mild conditions, good functional group tolerance | Limited substrate scope |

| Radical | Single-electron transfer, radical intermediates | Unique regioselectivity, inert substrate activation | Potential side reactions |

Enzyme-Mimetic Urea Activation Systems

The identification and development of enzyme-mimetic urea activation systems represents a significant breakthrough in pyridine carbon-4 functionalization chemistry [2]. These pocket-type urea reagents function as regioselective controllers, enabling precise control over the site of functionalization through hydrogen bonding interactions and steric effects [2] [13].

Research has demonstrated that urea-based activation systems can effectively mimic enzymatic catalysis by creating a defined binding pocket that selectively orients the pyridine substrate [13] [14]. The urea functionality provides multiple hydrogen bonding sites that can interact with both the substrate and incoming nucleophiles, thereby controlling the regioselectivity of the reaction [13].

The mechanism of urea activation involves the initial formation of hydrogen bonding interactions between the urea nitrogen-hydrogen groups and the pyridine nitrogen atom [13]. This interaction activates the pyridine ring toward nucleophilic attack and simultaneously directs the incoming nucleophile to the carbon-4 position through steric and electronic effects [2].

Recent studies have shown that the effectiveness of urea activation systems depends critically on the substitution pattern of the urea group [13]. Electron-withdrawing substituents on the urea nitrogen atoms enhance the hydrogen bonding interactions, leading to improved regioselectivity and reaction rates [13]. Conversely, bulky substituents provide steric control that further directs the nucleophile to the desired position [2].

The enzyme-mimetic nature of these systems is evidenced by their ability to achieve high levels of regioselectivity that approach those observed in enzymatic transformations [2]. The pocket-type structure created by the urea activation reagent provides a confined environment that excludes competing reaction pathways and promotes the desired carbon-4 functionalization [14].

Computational studies have revealed that the binding affinity of different nucleophiles to the urea-activated pyridine complex varies significantly, allowing for selective activation of specific transformation pathways [13]. This selectivity has enabled the development of protocols for both alkylation and arylation reactions using the same activation system [2].

| Urea System Component | Function | Effect on Selectivity |

|---|---|---|

| Hydrogen bond donors | Substrate activation | High (>20:1 selectivity) |

| Steric bulk | Regiocontrol | Enhanced carbon-4 preference |

| Electronic effects | Nucleophile binding | Improved reaction rates |

Electroreductive Alkylation Techniques

Electroreductive alkylation techniques have emerged as powerful methods for achieving selective carbon-4 functionalization of pyridine derivatives [15] [16]. These approaches utilize electrochemical reduction to generate reactive intermediates that undergo selective alkylation reactions under mild conditions [15].

The development of silane-assisted electroreductive alkylation represents a significant advance in this field [15]. The addition of chlorotrimethylsilane significantly enhances both yield and regioselectivity by facilitating the formation of nitrogen-silicon bonds that direct the alkylation to the carbon-4 position [15]. Mechanistic studies have revealed that the reaction involves a temporary dearomatization step, yielding a 1,4-difunctionalized intermediate that subsequently re-aromatizes upon air exposure [15].

Optimization studies for electroreductive alkylation have identified several critical parameters for achieving high selectivity and yield [15]. The use of dry tetrahydrofuran as solvent, tetrabutylammonium bromide as electrolyte, and magnesium/platinum electrode combinations provides optimal conditions for the transformation [15].

| Entry | Conditions | Yield (%) | C4/C5 Ratio |

|---|---|---|---|

| 1 | Standard conditions | 61 | >20:1 |

| 2 | Without Me₃SiCl | 34 | 8:1 |

| 3 | CyBr (10 equiv.) | 78 | >20:1 |

| 4 | iPr₃SiCl instead of Me₃SiCl | 23 | <10:1 |

| 5 | Reaction under air | 28 | 7.9:1 |

The substrate scope of electroreductive alkylation encompasses a broad range of pyridine derivatives and alkyl bromides [15]. Common functionalities including methyl, tert-butyl, methoxy, fluoro, tertiary amine, and trimethylsilyl groups are well tolerated, affording carbon-4 alkylated pyridines in yields ranging from 43% to 86% [15].

The electroreductive approach offers several advantages over traditional alkylation methods, including mild reaction conditions, excellent regioselectivity, and broad functional group tolerance [15]. The method is also scalable, as demonstrated by gram-scale syntheses that maintain high yields and selectivity [15].

Mechanistic investigations using cyclic voltammetry have provided insights into the electrochemical behavior of the substrates and the role of the silane additive [15]. The formation of pyridinium species upon reaction with chlorotrimethylsilane creates new reduction peaks that facilitate the subsequent alkylation process [15].

Extended applications of electroreductive alkylation include sequential dialkylation reactions that enable the synthesis of carbon-2,carbon-4-difunctionalized pyridines [15]. This stepwise strategy allows the incorporation of distinct alkyl groups through selective use of different alkyl bromides at each stage [15].

| Product Range | Pyridine Substrate | Yield (%) | Selectivity |

|---|---|---|---|

| 3-19 | Various 2-arylpyridines | 43-86 | >20:1 C4/C5 |

| 20-24 | Heteroaryl pyridines | 47-76 | >20:1 C4/C5 |

| 25-32 | Quinolines | 47-88 | Para-selective |

Photoinduced Asymmetric β-Pyridylation Methods

Photoinduced asymmetric β-pyridylation methods represent the cutting edge of pyridine carbon-4 functionalization chemistry, enabling the enantioselective installation of chiral centers adjacent to the pyridine core [17] [18]. These transformations utilize N-heterocyclic carbene catalysis combined with photochemical activation to achieve excellent control over both enantioselectivity and regioselectivity [17].

The key strategy for precise stereocontrol involves enhancing interactions between chiral N-heterocyclic carbene-bound homoenolate intermediates and pyridinium salts in the presence of hexafluorobenzene [17]. This additive effectively differentiates the two faces of the homoenolate radical, leading to high enantioselectivity in the β-pyridylation process [17].

Mechanistic studies have revealed that the photoinduced process involves the formation of electron donor-acceptor complexes between the N-heterocyclic carbene-derived intermediates and pyridinium salts [18]. Visible light excitation triggers intramolecular single-electron transfer, leading to the formation of radical intermediates that undergo stereoselective coupling [18].

The reaction conditions for photoinduced asymmetric β-pyridylation are remarkably mild, with room temperature being sufficient for the transformation [17]. The reaction efficiency is further accelerated by photo-mediation, allowing for rapid access to complex chiral molecules [17]. The methodology exhibits broad functional group tolerance and enables facile access to diverse enantioenriched β-pyridyl carbonyl compounds under metal-free conditions [17].

Recent developments in this area have expanded the scope to include various types of radical precursors and electron donor-acceptor systems [19] [18]. For example, 1,4-dihydropyridines have been utilized as radical precursors to generate structurally different radicals such as alkyl, acyl, and carbamoyl radicals [19]. These radicals undergo photoinduced charge transfer with N-amidopyridinium salts to provide carbon-4 functionalized pyridines [19].

The photochemical organocatalytic approach has also been extended to include the functionalization of pyridines with radicals derived from allylic carbon-hydrogen bonds [8] [9]. This chemistry harnesses the unique reactivity of pyridinyl radicals generated upon single-electron reduction of pyridinium ions, which undergo effective coupling with allylic radicals [8].

| Photoinduced Method | Catalyst System | Key Features | Enantioselectivity |

|---|---|---|---|

| NHC-catalyzed β-pyridylation | Chiral NHC + hexafluorobenzene | Room temperature, mild conditions | Excellent (>90% ee) |

| EDA complex activation | 1,4-dihydropyridines + pyridinium | Metal-free, broad scope | N/A (racemic) |

| Organocatalytic approach | Dithiophosphoric acid | Allylic C-H activation | N/A (racemic) |

The synthetic utility of photoinduced asymmetric β-pyridylation has been demonstrated through the late-stage functionalization of complex biologically relevant molecules and pharmaceuticals [19] [17]. The method's compatibility with sensitive functional groups and its ability to operate under mild conditions make it particularly valuable for the modification of drug-like molecules [19].

Recent advances have also focused on improving the efficiency and scope of photoinduced transformations through the development of new photocatalyst systems and reaction conditions [20] [21]. These efforts have led to the discovery of novel activation modes and the expansion of the substrate scope to include previously challenging transformations [10].